molecular formula C30H27ClN4O5 B15155144 Ethyl 9'-chloro-2,4,6-trioxo-1,5-diphenyl-2',4',4'A,6'-tetrahydro-1'H-spiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-3'-carboxylate

Ethyl 9'-chloro-2,4,6-trioxo-1,5-diphenyl-2',4',4'A,6'-tetrahydro-1'H-spiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-3'-carboxylate

Cat. No.: B15155144
M. Wt: 559.0 g/mol
InChI Key: PMPGYGALIYUMOO-UHFFFAOYSA-N
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Description

Ethyl 9’-chloro-2,4,6-trioxo-1,5-diphenyl-2’,4’,4’A,6’-tetrahydro-1’H-spiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-3’-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 9’-chloro-2,4,6-trioxo-1,5-diphenyl-2’,4’,4’A,6’-tetrahydro-1’H-spiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-3’-carboxylate typically involves multiple steps. One common approach is the alkylation of cyanuric acid trisodium salt with 2-haloacetic acid derivatives under heating conditions . Solvents such as dimethylformamide (DMF), hexamethylphosphoramide (HMPA), or N-methylpyrrolidone (NMP) are often used . The reaction conditions usually involve temperatures ranging from 150°C to 195°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9’-chloro-2,4,6-trioxo-1,5-diphenyl-2’,4’,4’A,6’-tetrahydro-1’H-spiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-3’-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: Nucleophilic substitution reactions are possible, especially at the chloro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

Ethyl 9’-chloro-2,4,6-trioxo-1,5-diphenyl-2’,4’,4’A,6’-tetrahydro-1’H-spiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-3’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for Ethyl 9’-chloro-2,4,6-trioxo-1,5-diphenyl-2’,4’,4’A,6’-tetrahydro-1’H-spiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-3’-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 9’-chloro-2,4,6-trioxo-1,5-diphenyl-2’,4’,4’A,6’-tetrahydro-1’H-spiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-3’-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C30H27ClN4O5

Molecular Weight

559.0 g/mol

IUPAC Name

ethyl 9'-chloro-2,4,6-trioxo-1,3-diphenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-3'-carboxylate

InChI

InChI=1S/C30H27ClN4O5/c1-2-40-29(39)32-15-16-33-24-17-21(31)14-13-20(24)18-30(25(33)19-32)26(36)34(22-9-5-3-6-10-22)28(38)35(27(30)37)23-11-7-4-8-12-23/h3-14,17,25H,2,15-16,18-19H2,1H3

InChI Key

PMPGYGALIYUMOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN2C(C1)C3(CC4=C2C=C(C=C4)Cl)C(=O)N(C(=O)N(C3=O)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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